Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a dihydropyrrole ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. The process may include steps like purification through crystallization or chromatography to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
N-Boc-ethylenediamine: Shares the Boc-protected amine group but differs in the structure of the backbone.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Similar in having a tert-butyl carbamate group but includes a methyl group on the nitrogen.
Uniqueness: Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to its dihydropyrrole ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other Boc-protected amines and carbamates, making it valuable for certain synthetic applications .
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h4-5,9H,6-8,12H2,1-3H3 |
InChI Key |
TYHCGKKZQYWHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1CCN |
Origin of Product |
United States |
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